molecular formula C17H16ClNO3S B5056356 1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol

1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol

Cat. No.: B5056356
M. Wt: 349.8 g/mol
InChI Key: USIXDUHOMCFEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol, also known as BBOTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. It also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects, including the inhibition of COX and LOX enzymes, modulation of signaling pathways, and antioxidant and free radical scavenging properties. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol has several advantages for lab experiments, including its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the development of novel this compound derivatives with improved pharmacological properties is an area of active research.

Synthesis Methods

1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol can be synthesized using a multi-step process that involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. The resulting compound is then reacted with sodium methoxide to produce 2-methoxy-N-(2-hydroxyphenyl)acetamide, which is further reacted with 2-mercaptobenzoxazole and 4-chlorobenzyl chloride to yield this compound.

Scientific Research Applications

1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in various animal models. This compound has also been shown to possess potent antioxidant and free radical scavenging properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c18-13-7-5-12(6-8-13)9-21-10-14(20)11-23-17-19-15-3-1-2-4-16(15)22-17/h1-8,14,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIXDUHOMCFEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(COCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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